molecular formula C16H27NO2Si B11836245 Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester CAS No. 189639-20-1

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester

Cat. No.: B11836245
CAS No.: 189639-20-1
M. Wt: 293.48 g/mol
InChI Key: XZXXPDGMTOGPTE-UHFFFAOYSA-N
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Description

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester is a specialized organic compound with the molecular formula C16H27NO2Si. This compound is characterized by the presence of a carbamate group, a dimethylphenylsilyl group, and a tert-butyl ester group. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester typically involves the reaction of [1-(dimethylphenylsilyl)propyl]amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or silyl derivatives.

Scientific Research Applications

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester involves the interaction of its carbamate group with nucleophiles. This interaction can lead to the formation of stable carbamate derivatives, which can modify the activity of enzymes or proteins. The dimethylphenylsilyl group provides steric hindrance, enhancing the stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, phenyl-, 1-methylethyl ester
  • Carbamic acid, methylpropyl-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct steric and electronic properties. This makes it more stable and reactive compared to other carbamate esters, allowing for its use in specialized applications.

Biological Activity

Carbamic acid derivatives, including Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester , are of significant interest due to their diverse biological activities. This compound is structurally characterized by the presence of a dimethylphenylsilyl group and a tert-butyl ester, which potentially influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and associated research findings.

  • Molecular Formula : C₈H₁₉N₁O₂Si
  • Molecular Weight : 173.32 g/mol
  • CAS Number : 4248-19-5

Mechanisms of Biological Activity

The biological activity of carbamate compounds often involves interactions with neurotransmitter systems, particularly through the inhibition of acetylcholinesterase (AChE) activity. This mechanism is critical for enhancing cholinergic transmission and has implications in neurodegenerative diseases such as Alzheimer’s disease.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : Carbamate esters can inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : Some carbamate derivatives exhibit neuroprotective properties against oxidative stress and mitochondrial dysfunction .

Case Studies

  • Neuroprotective Properties :
    • A study evaluated a related carbamate derivative that showed significant neuroprotection against β-amyloid toxicity in neuronal cell lines. It was found to enhance cell viability and reduce apoptosis in a dose-dependent manner .
  • Anti-Cancer Activity :
    • Research indicated that certain carbamate compounds demonstrated anti-breast cancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • Toxicological Assessments :
    • Toxicological studies on similar carbamate compounds have reported adverse effects such as leukopenia and organ toxicity at high doses. These findings underscore the importance of dose management in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
NeuroprotectionAChE inhibition, antioxidant
Anti-cancerInduction of apoptosis
ToxicityLeukopenia, organ toxicity

Properties

CAS No.

189639-20-1

Molecular Formula

C16H27NO2Si

Molecular Weight

293.48 g/mol

IUPAC Name

tert-butyl N-[1-[dimethyl(phenyl)silyl]propyl]carbamate

InChI

InChI=1S/C16H27NO2Si/c1-7-14(17-15(18)19-16(2,3)4)20(5,6)13-11-9-8-10-12-13/h8-12,14H,7H2,1-6H3,(H,17,18)

InChI Key

XZXXPDGMTOGPTE-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(=O)OC(C)(C)C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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